Ethyl 1-benzyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via the Vilsmeier-Haack reaction, where the indole is treated with a formylating agent like DMF and POCl3 to form an indole-3-carbaldehyde, followed by oxidation to the carboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Benzylation: Finally, the benzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen is alkylated with benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a dihydroindole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of indole-3-carboxylic acid or benzyl ketone derivatives.
Reduction: Formation of indole-3-ethanol or dihydroindole derivatives.
Substitution: Formation of 2-substituted or 3-substituted indole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, enzymes, and proteins, modulating their activity. For example, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Lacks the benzyl group, making it less lipophilic and potentially less bioactive.
1-Benzyl-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Methyl 1-benzyl-1H-indole-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its chemical properties and biological activity.
Uniqueness
This compound is unique due to the combination of the ethyl ester and benzyl groups, which enhance its lipophilicity, reactivity, and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 1-benzylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-21-18(20)16-13-19(12-14-8-4-3-5-9-14)17-11-7-6-10-15(16)17/h3-11,13H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUWMYSQIIIWDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248048 | |
Record name | Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56559-61-6 | |
Record name | Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56559-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(phenylmethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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